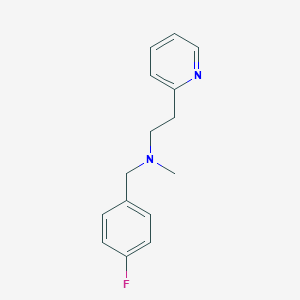
4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole, also known as CCT, is a heterocyclic compound that belongs to the class of triazoles. The compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by interacting with various molecular targets, including enzymes and receptors. For example, 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme. In addition, 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole has been found to bind to the benzodiazepine site of GABA-A receptors, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole has been reported to possess various biochemical and physiological effects. For example, the compound has been found to exhibit antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. In addition, 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole has several advantages for use in lab experiments. Firstly, it is easy to synthesize and purify, which makes it readily available for research purposes. Secondly, 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole has been found to exhibit low toxicity, which makes it a safe compound to work with. However, one of the limitations of 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole is its poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole. Firstly, further studies are needed to elucidate the mechanism of action of 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole and its molecular targets. Secondly, more research is needed to explore the potential applications of 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammatory diseases. Finally, the development of new synthesis methods for 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole and its derivatives could lead to the discovery of new compounds with potential therapeutic properties.
Conclusion:
In conclusion, 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. The compound has been found to possess various pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities. However, further research is needed to fully understand the mechanism of action of 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole can be achieved through various methods, including the Huisgen cycloaddition reaction, the Sonogashira coupling reaction, and the Suzuki coupling reaction. Among these methods, the Huisgen cycloaddition reaction is the most commonly used method for synthesizing 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole. The reaction involves the reaction of an alkyne and an azide in the presence of a copper catalyst to form a 1,2,3-triazole ring.
Scientific Research Applications
4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess antimicrobial, antitumor, anticonvulsant, and anti-inflammatory activities. In addition, 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole has been found to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Furthermore, 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole has been used as a building block in the synthesis of various compounds with potential medicinal properties.
properties
Product Name |
4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole |
|---|---|
Molecular Formula |
C14H10ClN3 |
Molecular Weight |
255.7 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-phenyltriazole |
InChI |
InChI=1S/C14H10ClN3/c15-12-8-6-11(7-9-12)14-10-16-18(17-14)13-4-2-1-3-5-13/h1-10H |
InChI Key |
QXLQNIMTZQLGQK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248814.png)
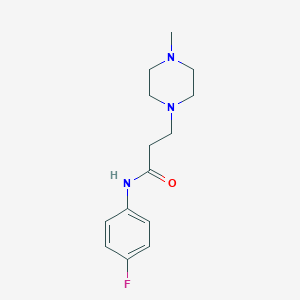


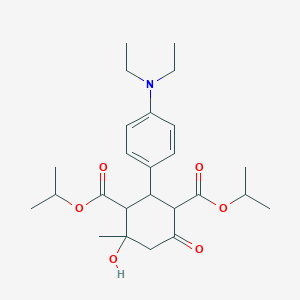

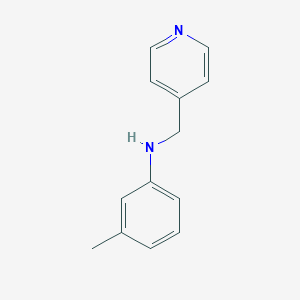
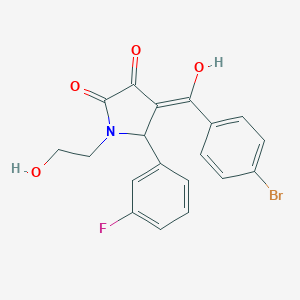



![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B248841.png)

